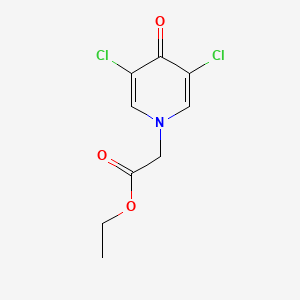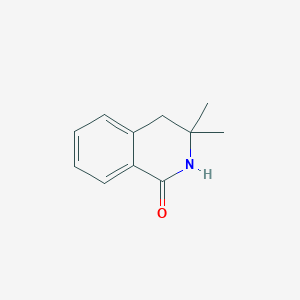
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
Übersicht
Beschreibung
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is an organic compound with the molecular formula C17H16O5 It is a derivative of phenylacetic acid and contains a formyl group, a methoxy group, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate typically involves the esterification of 5-formyl-2-methoxyphenoxyacetic acid with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-2-phenylacetic acid.
Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-2-phenylacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and phenoxy groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-formyl-2-methoxyphenoxyacetic acid: Lacks the phenylacetate moiety.
Methyl 5-formyl-2-methoxybenzoate: Contains a benzoate group instead of a phenylacetate group
Uniqueness
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is unique due to the presence of both a formyl group and a phenylacetate moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-8-12(11-18)10-15(14)22-16(17(19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCEQVOQZLOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377306 | |
| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-40-6 | |
| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)




![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)







